molecular formula C6H7BrN2O B2555078 4-Bromo-6-methoxy-5-methylpyrimidine CAS No. 1804848-31-4

4-Bromo-6-methoxy-5-methylpyrimidine

Cat. No.: B2555078
CAS No.: 1804848-31-4
M. Wt: 203.039
InChI Key: KUDZGBNSLSBTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methoxy-5-methylpyrimidine: is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the sixth position, and a methyl group at the fifth position of the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-5-methylpyrimidine typically involves the bromination of 6-methoxy-5-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Coupling Products: Biaryl compounds formed through the coupling reactions.

Scientific Research Applications

Chemistry: 4-Bromo-6-methoxy-5-methylpyrimidine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological molecules. It serves as a building block for the synthesis of biologically active compounds.

Medicine: The compound is explored for its potential pharmacological properties. It is used in the synthesis of drug candidates and in medicinal chemistry research to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-5-methylpyrimidine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets vary depending on the context of its use.

Comparison with Similar Compounds

    5-Bromo-4-methoxy-6-methylpyrimidine: Similar structure but with different positions of the bromine and methoxy groups.

    4-Chloro-6-methoxy-5-methylpyrimidine: Chlorine atom instead of bromine.

    4-Bromo-5-methoxy-6-methylpyrimidine: Different positions of the methoxy and methyl groups.

Uniqueness: 4-Bromo-6-methoxy-5-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-6-methoxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDZGBNSLSBTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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